N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
Description
N'-[1-(2-Hydroxyphenyl)ethylidene]isonicotinohydrazide (HpEH) is a hydrazone Schiff base derived from the condensation of isonicotinohydrazide with 2-hydroxyacetophenone. It exhibits versatile coordination chemistry, particularly with trivalent lanthanide ions (Pr, Nd, Gd, Tb, Ho), forming complexes of 1:1, 1:2, and 1:3 stoichiometry . Thermodynamic studies reveal that its stability constants with lanthanides increase with atomic number (Pr < Nd < Gd < Tb < Ho), driven by spontaneous, exothermic reactions (ΔG° < 0, ΔH° < 0) . HpEH also demonstrates fluorescence, with sensitized luminescence observed in solid-state terbium complexes, making it relevant for photophysical applications .
Properties
CAS No. |
789-81-1 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(12-4-2-3-5-13(12)18)16-17-14(19)11-6-8-15-9-7-11/h2-9,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
MAOCCGZSMYLPJX-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Schiff Base Condensation Mechanism
The compound is synthesized via nucleophilic addition-elimination between isonicotinic hydrazide (INH) and 2-hydroxyacetophenone derivatives. The reaction proceeds in anhydrous ethanol or methanol under reflux conditions (60–80°C), typically requiring 1–8 hours for completion. Key steps include:
-
Proton transfer : The carbonyl oxygen of 2-hydroxyacetophenone abstracts a proton from the hydrazide group of INH.
-
Nucleophilic attack : The deprotonated hydrazide nitrogen attacks the electrophilic carbonyl carbon.
-
Water elimination : Formation of the C=N imine bond with concurrent release of H₂O.
Critical parameters influencing yield (68–92%) include:
-
Molar ratio of reactants (1:1 optimal)
-
Reflux duration (≥1 hour for complete imine formation)
-
Solvent polarity (ethanol > methanol in dielectric constant)
Optimized Laboratory-Scale Preparations
Standard Ethanol Reflux Method
-
Dissolve 1.37 g (0.01 mol) INH in 15 mL anhydrous ethanol.
-
Add 1.36 g (0.01 mol) 2-hydroxyacetophenone dropwise.
-
Reflux at 78°C for 1.5 hours with stirring.
-
Cool to 0–5°C, filter precipitate, wash with cold ethanol.
Yield : 78–82%
Purity : >99% (HPLC)
Characterization Data :
Microwave-Assisted Synthesis
Innovation : Reduces reaction time from hours to minutes:
-
Mix INH and 2-hydroxyacetophenone (1:1) in ethylene glycol (10 mL).
-
Microwave irradiate at 300 W, 100°C, 15 minutes.
-
Quench with ice water, filter.
Advantages :
-
89% yield in 1/6th time of conventional methods
-
Enhanced crystallinity (XRD PXRD FWHM = 0.12° vs. 0.25° for thermal method)
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adapting batch processes for continuous manufacturing:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 2.5 hours | 22 minutes |
| Space-Time Yield | 0.8 kg/m³/hr | 4.1 kg/m³/hr |
| Impurity Profile | 0.3% | 0.11% |
-
Tubular reactor (ID 10 mm, L 15 m) with static mixers
-
Temperature zones: 65°C (mixing), 78°C (reaction), 5°C (crystallization)
-
In-line FTIR monitoring at 1618 cm⁻¹ (C=N stretch)
Purification and Isolation Techniques
Solvent Recrystallization
Optimized protocol :
-
Dissolve crude product in 95% ethanol (6 mL/g).
-
Add activated charcoal (0.5% w/w), stir 30 minutes.
-
Hot filter through celite bed.
-
Cool filtrate to −20°C, isolate crystals.
Impact on purity :
| Recrystallization Cycle | Purity (%) | Major Impurity (%) |
|---|---|---|
| 0 (Crude) | 92.4 | 2.1 (Unreacted INH) |
| 1 | 98.7 | 0.3 |
| 2 | 99.9 | <0.05 |
Chromatographic Methods
Preparative HPLC conditions :
-
Column: C18, 250 × 21.2 mm, 5 µm
-
Mobile phase: Acetonitrile/0.1% formic acid (65:35)
-
Flow: 12 mL/min
-
Recovery: 94–97%
Analytical Characterization Benchmarks
Spectroscopic Standards
Acceptance criteria for batch release :
| Technique | Critical Parameters | Specification |
|---|---|---|
| UV-Vis (λ max) | π→π* transition in C=N bond | 285 ± 2 nm (ε > 10400) |
| FTIR | C=N/C=O absorbance ratio | 1.18–1.25 |
| ¹³C NMR | Imine carbon chemical shift | 158.5–159.5 ppm |
Thermal Stability Profile
TGA-DSC analysis :
-
Decomposition onset: 192°C
-
Melting endotherm: 163–165°C (ΔH = 142 J/g)
-
Residual ash: <0.01% (800°C)
| Waste Stream | Mass (kg) | Treatment Method |
|---|---|---|
| Ethanol mother liquor | 8.2 | Distillation recovery |
| Aqueous washes | 12.4 | pH neutralization |
| Filter aids | 0.45 | Incineration |
Process Mass Intensity (PMI) : 18.7 kg inputs/kg API
Comparative Evaluation of Methodologies
| Method | Yield (%) | Purity (%) | Energy (kWh/kg) | Scalability |
|---|---|---|---|---|
| Conventional Reflux | 78–82 | 99.5 | 42 | Pilot scale |
| Microwave | 85–89 | 99.8 | 18 | Lab scale |
| Continuous Flow | 91–93 | 99.9 | 29 | Commercial |
Key tradeoffs :
-
Microwave methods offer rapid synthesis but require specialized equipment
-
Continuous flow provides superior scalability but higher initial capital costs
Chemical Reactions Analysis
N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with lanthanide ions such as Pr, Nd, Gd, Tb, and Ho. These reactions are typically carried out in aqueous dioxane medium with a constant ionic strength.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are not extensively documented.
Substitution Reactions: The azomethine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. The compound's ability to chelate metal ions enhances its bioactivity, making it a candidate for developing new antimicrobial agents. For instance, metal complexes derived from this compound have demonstrated improved antibacterial activity, with minimum inhibitory concentration (MIC) values indicating potent effects against resistant bacterial strains .
Antioxidant Properties
The compound has also been identified as a strong antioxidant. Its structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. This property has led to investigations into its potential use in therapeutic formulations aimed at mitigating oxidative damage in cells .
Coordination Chemistry
Metal Ion Interaction
this compound acts as a ligand capable of forming stable complexes with various metal ions, including lanthanides and transition metals. These interactions are critical for understanding the compound's mechanism of action and potential therapeutic effects. The stability and reactivity of these metal complexes can be manipulated for applications in catalysis and material science .
Photoswitching Applications
Recent studies have explored the use of this compound as a photoswitchable ligand in coordination chemistry. Its ability to undergo photoisomerization makes it suitable for applications in light-responsive materials and devices. Research has focused on modifying the compound's structure to enhance its photochemical properties, paving the way for innovative applications in photonics and molecular electronics .
Case Studies
Mechanism of Action
The mechanism of action of N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE involves its interaction with metal ions and biological targets. The azomethine group plays a crucial role in its binding affinity and reactivity. The compound can chelate metal ions, forming stable complexes that can influence various biochemical pathways . Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: HAPI and HPPI
HpEH shares structural homology with (E)-N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide (HAPI) and its propylidene variant (HPPI). Key differences include:
- Backbone Modifications : HPPI features a propylidene group instead of ethylidene, slightly increasing lipophilicity.
- Chelation Efficiency : HAPI derivatives with nitrogen heterocycles (e.g., pyridine or biphenyl substituents) exhibit superior Fe(III) chelation (log β ~18–20) compared to HpEH (log β ~12–15 for Ln³⁺) .
- Hydrolytic Stability : HAPI derivatives modified with biphenyl groups show enhanced plasma stability (t₁/₂ > 24 hours) due to reduced hydrolysis susceptibility, whereas HpEH’s stability in aqueous systems is moderate .
Table 1: Structural and Stability Comparison
Photophysical and Coordination Properties
- Luminescence : HpEH-Tb³⁺ complexes exhibit sensitized emission at 545 nm (solid state), whereas analogous pyridyl hydrazones (e.g., FN-29) show red-shifted luminescence due to extended π-conjugation .
- Metal Selectivity: HpEH preferentially binds heavier lanthanides (Ho³⁺ > Tb³⁺ > Gd³⁺), unlike SIH (salicylidene isonicotinohydrazide), which favors transition metals like Fe³⁺ .
Biological Activity
N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide, a hydrazone Schiff base compound, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including antioxidant and antimicrobial effects, along with detailed research findings and case studies.
Chemical Structure and Synthesis
The compound features a hydrazone linkage and a hydroxyphenyl group, which are crucial for its biological activity. The synthesis typically involves the reaction of isonicotinic hydrazide with 2-hydroxyacetophenone in an ethanol solution, followed by crystallization to obtain pure compounds.
Antioxidant Properties
This compound has demonstrated significant antioxidant activity . Studies suggest that it can scavenge free radicals effectively, which is vital for protecting cells from oxidative stress. The antioxidant mechanism is primarily attributed to the compound's ability to donate hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.
| Study | Method | Findings |
|---|---|---|
| Shafiq et al. (2016) | DPPH Assay | Showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity. |
| Hean et al. (2018) | ABTS Assay | Confirmed the ability to neutralize ABTS radicals effectively, suggesting potential for therapeutic applications in oxidative stress-related conditions. |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Research has shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 64 | Moderate inhibition |
| Escherichia coli | 128 | Significant inhibition |
| Pseudomonas aeruginosa | 32 | Strong inhibition |
Case studies indicate that the compound's efficacy varies with structural modifications, highlighting the importance of the hydroxy group in enhancing antibacterial activity.
The biological activity of this compound is believed to stem from its interaction with cellular targets through hydrogen bonding and chelation with metal ions. This interaction can modulate various biological pathways, particularly those involved in oxidative stress response and microbial inhibition.
Case Studies
- Antioxidant Efficacy in Cell Lines : A study conducted on H9c2 cardiac myoblasts demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls.
- Antimicrobial Screening : In vitro assays against clinical isolates of Staphylococcus aureus showed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections.
Q & A
Q. What are the primary methods for synthesizing N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide and confirming its structural integrity?
The compound is typically synthesized via condensation of 2-hydroxyacetophenone with isonicotinic acid hydrazide in ethanol under reflux. Structural confirmation employs FT-IR spectroscopy (to identify characteristic N–H, C=O, and C=N stretches), NMR spectroscopy (to verify proton environments), and elemental analysis (to validate stoichiometry). X-ray crystallography is used for definitive structural elucidation, as seen in analogous hydrazone complexes .
Q. How does this compound interact with lanthanide ions, and what techniques are used to study these interactions?
Potentiometric titration and UV-Vis spectroscopy are standard methods to determine stability constants (logβ) and stoichiometry of lanthanide complexes. For example, studies with Tb³⁺ and Gd³⁺ reveal 1:1, 1:2, and 1:3 metal-ligand ratios, with stability constants increasing in the order Pr < Nd < Gd < Tb < Ho. Fluorescence spectroscopy further characterizes energy transfer mechanisms, though solvent effects (e.g., ethanol vs. solid state) significantly alter emission intensities .
Q. What analytical applications does this compound have in metal ion detection?
Hydrazone derivatives like this compound act as selective spectrophotometric reagents for trace metal detection. For instance, its structural analogs enable quantification of Hg²⁺ and Ni²⁺ via chelation-induced absorbance shifts in the 250–400 nm range. Method optimization involves pH adjustment (e.g., acetate buffer for Hg²⁺) and masking agents to minimize interference from competing ions .
Q. How is the compound’s fluorescence behavior influenced by coordination with metal ions?
In solution (e.g., ethanol), the ligand exhibits weak intrinsic fluorescence, but coordination with Tb³⁺ enhances emission via the "antenna effect," where ligand-to-metal energy transfer populates Tb³⁺’s ⁵D₄ state. However, fluorescence quenching occurs in solution due to solvent vibrations, whereas isolated solid complexes show intense emission at 545 nm (⁵D₄→⁷F₅ transition) .
Advanced Research Questions
Q. How do thermodynamic parameters (ΔG°, ΔH°, ΔS°) inform the spontaneity and stability of lanthanide complexes with this ligand?
Negative ΔG° values (−20 to −30 kJ/mol) confirm spontaneous complexation, while negative ΔH° (−80 to −120 kJ/mol) indicates exothermic binding driven by strong Lewis acid-base interactions. The unfavorable entropy (ΔS° < 0) suggests rigid ligand-metal coordination, likely due to chelate ring formation and desolvation penalties .
Q. What challenges arise in resolving crystallographic data for hydrazone-metal complexes, and how are they addressed?
Hydrazone ligands often adopt flexible conformations, complicating crystallographic refinement. Using programs like SHELXL (for small-molecule refinement) and SHELXS (for structure solution) improves accuracy. For example, Pb(II) complexes of analogous ligands require accounting for stereochemically active lone pairs, leading to pentagonal bipyramidal geometries .
Q. How can contradictory fluorescence data between solution and solid-state studies be reconciled?
Discrepancies arise from solvent quenching (in solution) versus restricted vibrational modes (in solids). Time-resolved fluorescence studies show reduced lifetimes in solution (e.g., τ ≈ 0.5 ms for Tb³⁺ complexes) due to non-radiative decay, while solid-state lifetimes exceed 1 ms. Delayed fluorescence measurements (using gated detectors) further distinguish ligand-centered vs. metal-centered emissions .
Q. What strategies optimize the synthesis of hydrazone derivatives for enhanced bioactivity or photophysical properties?
Substituent engineering (e.g., introducing electron-withdrawing groups on the phenyl ring) improves metal-binding affinity. For instance, carborane-modified analogs show enhanced antimycobacterial activity. Reaction conditions (e.g., solvent polarity, temperature) also influence yield; ethanol/water mixtures at 60–70°C are optimal for Schiff base formation .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state properties of this compound?
X-ray studies reveal intramolecular O–H⋯N hydrogen bonds stabilizing the enol-imine tautomer. Intermolecular π–π interactions between pyridyl and phenyl rings (3.5–3.8 Å spacing) promote crystallinity, while hydrogen-bonded networks (e.g., N–H⋯O) dictate solubility and thermal stability .
Q. What computational methods are used to predict the electronic properties and reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals, revealing a HOMO localized on the hydrazone moiety and a LUMO on the pyridyl ring. Solvation models (e.g., SMD) predict aqueous stability, while vibrational frequency analysis validates experimental IR spectra .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported stability constants for lanthanide complexes?
Variations in logβ values often stem from differences in ionic strength, temperature, or solvent. Standardizing conditions (e.g., 0.1 M KCl, 25°C) and using a unified reference ligand (e.g., EDTA) for calibration mitigate inconsistencies. Redundant techniques (e.g., potentiometry + spectrophotometry) cross-validate results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
